3-Bromo-2-cyano-5-formylbenzoic acid
Overview
Description
3-Bromo-2-cyano-5-formylbenzoic acid is an organic compound with the molecular formula C9H4BrNO3 It is a derivative of benzoic acid, featuring bromine, cyano, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-5-formylbenzoic acid, followed by further functional group transformations to introduce the desired substituents. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts and solvents like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent purification steps. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-Bromo-2-cyano-5-carboxybenzoic acid.
Reduction: 3-Bromo-2-amino-5-formylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-cyano-5-formylbenzoic acid is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its derivatives for pharmaceutical applications, particularly in the design of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-formylbenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 2-Bromo-5-cyano-3-formylbenzoic acid
- 3-Bromo-2-cyano-4-formylbenzoic acid
- 3-Bromo-2-cyano-5-methylbenzoic acid
Uniqueness: 3-Bromo-2-cyano-5-formylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthetic applications and the development of novel chemical entities.
Properties
IUPAC Name |
3-bromo-2-cyano-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(4-12)1-6(9(13)14)7(8)3-11/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCXVLBRPXTKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.